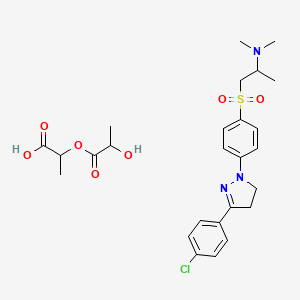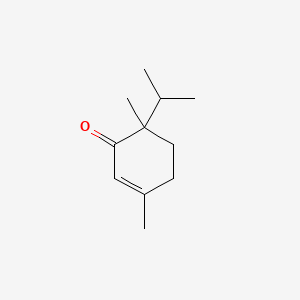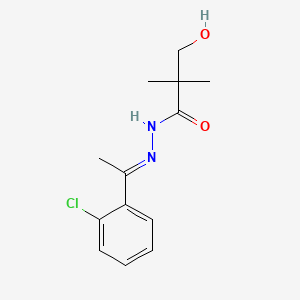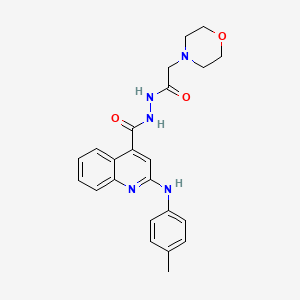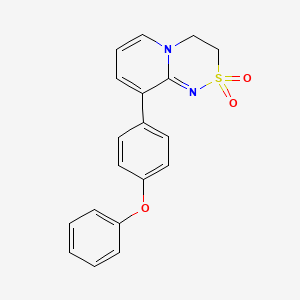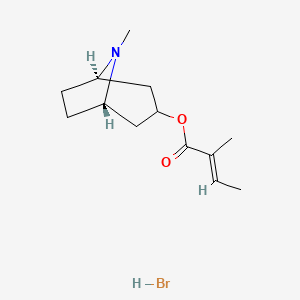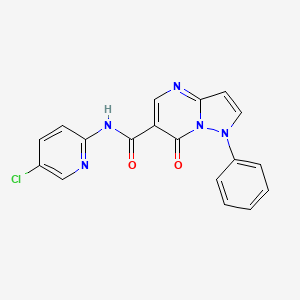
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyrimidines typically involves the condensation of pyrazole derivatives with pyrimidine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, a common synthetic route might involve the reaction of a pyrazole derivative with a chloropyrimidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
Pyrazolopyrimidines can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines.
科学的研究の応用
Chemistry
In chemistry, pyrazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
In biology, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
Medicinally, pyrazolopyrimidines are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.
Industry
In the industrial sector, these compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of pyrazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
類似化合物との比較
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)pyrimidine
- Pyrazolo(1,5-c)pyrimidine
Uniqueness
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is unique due to its specific substituents and structural configuration. These unique features may confer distinct biological activities and chemical reactivity compared to other pyrazolopyrimidines.
特性
CAS番号 |
87948-61-6 |
|---|---|
分子式 |
C18H12ClN5O2 |
分子量 |
365.8 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-12-6-7-15(20-10-12)22-17(25)14-11-21-16-8-9-23(24(16)18(14)26)13-4-2-1-3-5-13/h1-11H,(H,20,22,25) |
InChIキー |
QEBWDCWLZBMDQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=NC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






